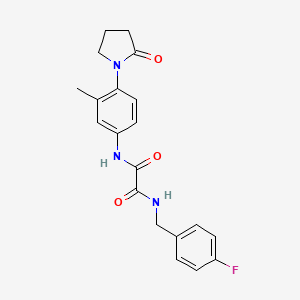
N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chromene core, bromine substitution, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with 2,4-dihydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperature, and pH adjustments to optimize the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pH, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine atom.
科学的研究の応用
N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties
作用機序
The mechanism of action of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The chromene core and benzohydrazide moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
類似化合物との比較
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride
- 2,4-dihydroxybenzohydrazide
Uniqueness
What sets N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the chromene core and the benzohydrazide moiety allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications .
特性
IUPAC Name |
6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O6/c18-9-1-4-14-8(5-9)6-12(17(25)26-14)16(24)20-19-15(23)11-3-2-10(21)7-13(11)22/h1-7,21-22H,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNNXXAZZRVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3000855.png)
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B3000856.png)
![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)



![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![bicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B3000870.png)

